molecular formula C17H15F3N4O2S B2453410 6-Propyl-2-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-4-pyrimidinol CAS No. 1226454-10-9

6-Propyl-2-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-4-pyrimidinol

Cat. No. B2453410
M. Wt: 396.39
InChI Key: PVNYWECQVMZGQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“6-Propyl-2-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-4-pyrimidinol” is an organic compound with the molecular formula C17H15F3N4O2S. It has an average mass of 396.387 Da and a monoisotopic mass of 396.086792 Da .


Synthesis Analysis

The synthesis of trifluoromethylated compounds, such as the one , often involves the use of trifluoromethylpyridines (TFMP) and its intermediates . These compounds are important ingredients for the development of agrochemical and pharmaceutical compounds. The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrimidinone ring substituted with a propyl group at the 6-position and a complex group at the 2-position. This complex group consists of a trifluoromethylphenyl group attached to a 1,2,4-oxadiazol-5-yl group, which is further attached to a sulfanyl group .

Scientific Research Applications

Synthesis and Structural Analysis

Research has demonstrated the synthesis and analysis of pyrimidine derivatives, highlighting the importance of these compounds in medicinal chemistry and drug design. For example, the study on the dimeric layered structure of a 4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine compound by Avasthi et al. (2002) discusses the molecular structure and crystalline state of similar pyrimidine derivatives, emphasizing their potential in developing new materials with specific physical properties (Avasthi et al., 2002).

Biological Activities and Applications

Pyrimidine derivatives have been extensively studied for their biological activities, including their role as phosphodiesterase inhibitors and potential antihypertensive agents, as reported by Dumaitre and Dodic (1996). Their research highlights the specificity of these compounds in inhibiting type V phosphodiesterase, which is crucial for developing new therapeutics for cardiovascular diseases (Dumaitre & Dodic, 1996).

Another study focused on the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents by Rahmouni et al. (2016). This research provides insights into the synthesis of pyrazolopyrimidine derivatives and their potential in treating cancer and inflammatory diseases, indicating the versatility of pyrimidine-based compounds in drug discovery (Rahmouni et al., 2016).

Chemical and Physical Properties

The study of potentiometric and thermodynamic studies on pyrimidine derivatives by Fouda et al. (2006) explores the dissociation constants and metal-ligand stability of these compounds. This research is pivotal in understanding the chemical behavior of pyrimidine derivatives in different environments, contributing to their application in catalysis and material science (Fouda et al., 2006).

properties

IUPAC Name

4-propyl-2-[[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methylsulfanyl]-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N4O2S/c1-2-4-12-8-13(25)22-16(21-12)27-9-14-23-15(24-26-14)10-5-3-6-11(7-10)17(18,19)20/h3,5-8H,2,4,9H2,1H3,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVNYWECQVMZGQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC(=N1)SCC2=NC(=NO2)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Propyl-2-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-4-pyrimidinol

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